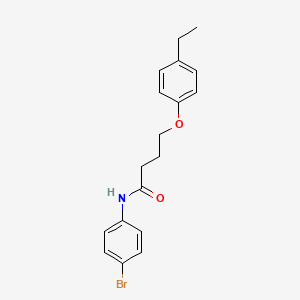

N-(4-bromophenyl)-4-(4-ethylphenoxy)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-bromophenyl)-4-(4-ethylphenoxy)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BPEB and is widely used in scientific research for its unique properties.

Wissenschaftliche Forschungsanwendungen

Molecular Electronics and Synthetic Protocols

Bromophenyl compounds, similar to N-(4-bromophenyl)-4-(4-ethylphenoxy)butanamide, serve as critical building blocks in the development of molecular wires for electronics. These compounds are utilized in creating efficient synthetic transformations for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting their importance in advancing molecular electronics. This application is facilitated by the use of simple and accessible aryl bromides as precursors, demonstrating the compound's versatility in synthesizing complex molecular structures (Stuhr-Hansen et al., 2005).

Organic Synthesis and Chemical Reactions

In organic synthesis, bromophenyl derivatives play a significant role in reactions with nucleophilic agents. For instance, the reaction of alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates with secondary amines forms tertiary amines, showcasing the utility of bromophenyl compounds in creating a variety of chemical products through nucleophilic substitution reactions (Pevzner, 2003).

Antioxidant Properties and Pharmacological Potential

The investigation into bromophenol derivatives from marine algae has revealed significant antibacterial properties. These compounds, isolated from marine sources, have shown moderate to strong activity against various bacterial strains, underscoring the potential of bromophenyl derivatives in developing new antimicrobial agents (Xu et al., 2003). Furthermore, synthesized bromophenol derivatives have been evaluated for their antioxidant properties, with studies indicating effective radical scavenging abilities. This suggests their promising role as antioxidants in various applications, including the mitigation of oxidative stress-related diseases (Çetinkaya et al., 2012).

Renewable Thermosetting Resin Development

Research into sustainable materials has led to the synthesis of a renewable thermosetting resin derived from eugenol, utilizing bromophenyl-based bisphenol as a precursor. This innovative approach highlights the application of bromophenyl derivatives in developing high-performance, environmentally friendly resins with potential uses in maritime environments and beyond. The synthesized resin exhibits high thermal stability and low water uptake, demonstrating the practicality of bromophenyl compounds in creating durable and sustainable materials (Harvey et al., 2014).

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-4-(4-ethylphenoxy)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO2/c1-2-14-5-11-17(12-6-14)22-13-3-4-18(21)20-16-9-7-15(19)8-10-16/h5-12H,2-4,13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJPITZUEALZIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-4-(4-ethylphenoxy)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2700889.png)

![2-Amino-2-[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2700896.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2700902.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2700906.png)

![Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B2700907.png)

![2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2700908.png)

![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2700909.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2700910.png)